butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Overview
Description
Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl group and the butan-2-yl ester. Common reagents used in these reactions include aldehydes, amines, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the ester group could produce various esters or amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The nitrophenyl group may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate: Lacks the butan-2-yl group.
Butan-2-yl 4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate: Lacks the 6-methyl group.
Uniqueness
The unique combination of the butan-2-yl, 6-methyl, and 3-nitrophenyl groups in butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
The molecular formula of this compound is C₁₈H₁₈N₂O₅, with a molecular weight of approximately 333.34 g/mol. It exhibits a density of 1.244 g/cm³ and a boiling point of 460.5ºC, indicating its stability under various conditions .
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine have demonstrated IC₅₀ values in the low micromolar range against human tumor cell lines .
- Antimicrobial Properties : The presence of the nitrophenyl group in this compound suggests potential antimicrobial activity. Nitrophenyl derivatives have been shown to inhibit bacterial growth and may serve as leads for developing new antibiotics .
- Anti-inflammatory Effects : Some studies have indicated that pyrimidine derivatives can exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .
Anticancer Studies
A comparative study evaluated the cytotoxic effects of several pyrimidine derivatives, including butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine against various cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Butan-2-yl 6-methyl... | HeLa (Cervical) | 12.5 |
Butan-2-yl 6-methyl... | MCF7 (Breast) | 15.0 |
Butan-2-yl 6-methyl... | A549 (Lung) | 10.0 |
These results indicate that the compound exhibits promising anticancer activity, particularly against lung cancer cells .
Antimicrobial Activity
In another study focusing on antimicrobial efficacy:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
The proposed mechanisms for the biological activities include:
- Inhibition of DNA Synthesis : Pyrimidine derivatives often interfere with DNA synthesis in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions that inhibit key enzymes involved in bacterial metabolism.
Case Studies
A recent case study investigated the use of butan-2-yl 6-methyl... in combination therapies for enhanced efficacy against resistant strains of bacteria and cancer cells. The study found that when used in conjunction with established antibiotics or chemotherapeutics, there was a marked increase in efficacy and a reduction in required dosages, highlighting the potential for this compound in combination therapy strategies .
Properties
IUPAC Name |
butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-4-9(2)24-15(20)13-10(3)17-16(21)18-14(13)11-6-5-7-12(8-11)19(22)23/h5-9,14H,4H2,1-3H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUPXFFDCLVLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386176 | |
Record name | BUTAN-2-YL 4-METHYL-6-(3-NITROPHENYL)-2-OXO-3,6-DIHYDRO-1H-PYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-79-6 | |
Record name | BUTAN-2-YL 4-METHYL-6-(3-NITROPHENYL)-2-OXO-3,6-DIHYDRO-1H-PYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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